molecular formula C21H24N6O2 B6455024 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one CAS No. 2549051-87-6

1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one

Cat. No.: B6455024
CAS No.: 2549051-87-6
M. Wt: 392.5 g/mol
InChI Key: IYTOWXWVZIEFGB-UHFFFAOYSA-N
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Description

The compound "1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one" is a complex organic molecule that features a combination of purine, octahydropyrrolo, and phenoxy groups. Its unique structure makes it a candidate for various applications in scientific research, particularly in fields like medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Starting with the appropriate purine and pyrrolo building blocks, various steps like alkylation, oxidation, and cyclization are employed. Each step requires precise control of reaction conditions, including temperature, solvent choice, and pH.

Industrial Production Methods

In an industrial setting, large-scale production of this compound would necessitate optimization of each synthetic step to maximize yield and purity. This often involves high-throughput screening of reaction conditions and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can undergo several types of chemical reactions:

  • Oxidation: : The purine and pyrrolo groups may be susceptible to oxidation, forming N-oxides or other oxidized products.

  • Reduction: : Hydrogenation can reduce double bonds within the structure, leading to more saturated analogs.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents: : Hydrogen gas with a palladium catalyst, sodium borohydride.

  • Substituents: : Halides like bromine or chlorine for electrophilic aromatic substitution.

Major Products

  • Oxidation: : Formation of N-oxides on the purine ring.

  • Reduction: : Saturated derivatives of the original compound.

  • Substitution: : Variously substituted phenoxy-ethanone derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : May act as a ligand in protein binding studies.

  • Medicine: : Potential therapeutic applications, such as acting as an inhibitor for specific enzymes.

  • Industry: : Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites, inhibiting or modulating the activity of target proteins. Pathways involved may include signaling cascades or metabolic pathways influenced by the compound's binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-purin-6-yl)-2-(2-methylphenoxy)ethan-1-one

  • 5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole

  • 2-(2-methylphenoxy)ethyl-purin-9-one

Uniqueness

What sets "1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenoxy)ethan-1-one" apart is the specific combination of purine and pyrrolo moieties, which may confer unique binding properties and biological activities compared to its analogs.

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Properties

IUPAC Name

2-(2-methylphenoxy)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14-5-3-4-6-17(14)29-11-18(28)26-7-15-9-27(10-16(15)8-26)21-19-20(22-12-23-21)25(2)13-24-19/h3-6,12-13,15-16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTOWXWVZIEFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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